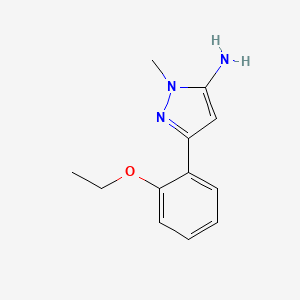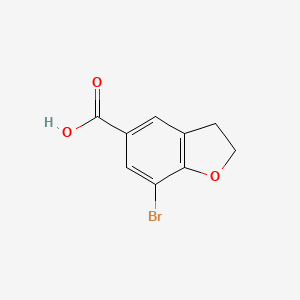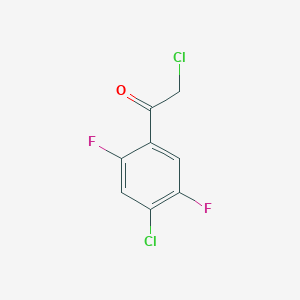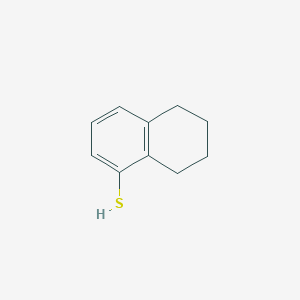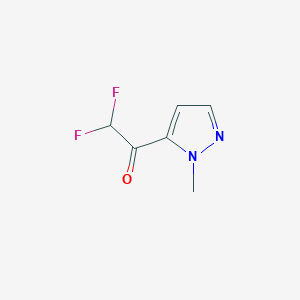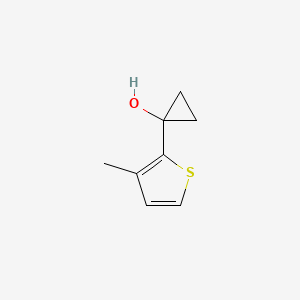
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring substituted with a 3-methylthiophene group and a hydroxyl group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 3-methylthiophene with a cyclopropanating agent such as diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products:
Oxidation: 1-(3-Methylthiophen-2-yl)cyclopropanone.
Reduction: 1-(3-Methylthiophen-2-yl)cyclopropane.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(3-Methylthiophen-2-yl)ethan-1-ol: Similar structure but with an ethyl chain instead of a cyclopropane ring.
1-(3-Methylthiophen-2-yl)ethanol: Similar structure but with an ethanol group instead of a cyclopropane ring.
Uniqueness: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10OS/c1-6-2-5-10-7(6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
InChI Key |
ITTVUCQZCDJQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


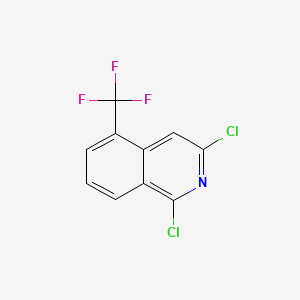
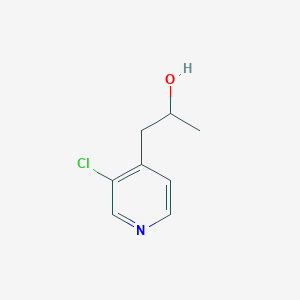
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
